molecular formula C18H22F3NO4 B1332872 Boc-(R)-4-[4-(trifluoromethyl)benzyl]-L-proline CAS No. 957311-17-0

Boc-(R)-4-[4-(trifluoromethyl)benzyl]-L-proline

Cat. No.: B1332872
CAS No.: 957311-17-0
M. Wt: 373.4 g/mol
InChI Key: RQLCPQMSGLKHNN-OCCSQVGLSA-N
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Description

Nomenclature and Structural Identification

The systematic nomenclature of (2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid follows International Union of Pure and Applied Chemistry conventions for complex organic molecules containing multiple functional groups and stereogenic centers. The designation (2S,4R) indicates the absolute configuration at the second and fourth carbon atoms of the pyrrolidine ring, where the S configuration at carbon-2 corresponds to the naturally occurring L-proline stereochemistry, while the R configuration at carbon-4 defines the orientation of the benzyl substituent. This specific stereochemical arrangement is crucial for the compound's biological activity and synthetic utility, as it determines the spatial relationship between functional groups and influences molecular recognition processes.

The structural components of this molecule can be systematically analyzed through its constituent parts, beginning with the pyrrolidine core structure. The five-membered saturated heterocycle contains nitrogen at position 1 and carboxylic acid functionality at position 2, maintaining the fundamental architecture of proline amino acids. The tert-butoxycarbonyl group attached to the nitrogen atom serves as a protecting group commonly employed in peptide synthesis, providing temporary masking of the amino functionality while allowing for selective reactions at other sites within the molecule. This protecting group strategy enables controlled synthetic manipulations without unwanted side reactions at the nitrogen center.

Structural Component Chemical Formula Molecular Weight (g/mol) Stereochemistry
Pyrrolidine Core C4H7N 69.11 (2S,4R)
tert-Butoxycarbonyl Group C5H9O2 101.13 -
4-(Trifluoromethyl)benzyl C8H6F3 159.13 -
Carboxylic Acid COOH 45.02 -
Complete Molecule C18H22F3NO4 373.37 (2S,4R)

The 4-(trifluoromethyl)benzyl substituent represents a significant structural feature that distinguishes this compound from conventional proline derivatives. The benzyl group is attached at the para position with a trifluoromethyl group, creating a highly electronegative substituent that influences both the electronic properties and steric environment of the molecule. The trifluoromethyl group (-CF3) is known for its strong electron-withdrawing character and unique steric properties, contributing approximately 2.5 Å3 to the molecular volume while significantly altering the compound's polarity and hydrogen bonding characteristics.

Chemical Abstracts Service Registry Information (957311-17-0)

The Chemical Abstracts Service registry number 957311-17-0 serves as the unique identifier for (2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid within global chemical databases and regulatory systems. This numerical designation was assigned following comprehensive structural verification and represents the definitive registry entry for this specific stereoisomer and substitution pattern. The Chemical Abstracts Service system maintains detailed records of molecular structure, stereochemistry, and physical properties associated with this registry number, ensuring accurate identification and differentiation from related compounds with similar structural features but different spatial arrangements or substitution patterns.

Database records associated with Chemical Abstracts Service number 957311-17-0 confirm the molecular formula as C18H22F3NO4 with a molecular weight of 373.37 grams per mole. The registry entry includes comprehensive structural data encoded in various chemical notation systems, including Simplified Molecular Input Line Entry System notation and International Chemical Identifier formats. These standardized representations enable accurate communication of molecular structure across different software platforms and database systems used in pharmaceutical research and development.

Properties

IUPAC Name

(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[[4-(trifluoromethyl)phenyl]methyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22F3NO4/c1-17(2,3)26-16(25)22-10-12(9-14(22)15(23)24)8-11-4-6-13(7-5-11)18(19,20)21/h4-7,12,14H,8-10H2,1-3H3,(H,23,24)/t12-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQLCPQMSGLKHNN-OCCSQVGLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)CC2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90376044
Record name (4R)-1-(tert-Butoxycarbonyl)-4-{[4-(trifluoromethyl)phenyl]methyl}-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957311-17-0
Record name (4R)-1-(tert-Butoxycarbonyl)-4-{[4-(trifluoromethyl)phenyl]methyl}-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of the Pyrrolidine Ring

  • The pyrrolidine core is typically constructed via cyclization reactions starting from appropriate amino acid derivatives or linear precursors containing the necessary stereochemistry.
  • Common approaches include intramolecular nucleophilic substitution or reductive amination strategies that close the five-membered ring while preserving the (2S,4R) stereochemistry.
  • The stereochemical outcome is controlled by chiral starting materials or chiral catalysts to ensure the desired enantiomeric purity.

Introduction of the tert-Butoxycarbonyl (Boc) Protecting Group

  • The Boc group is introduced to protect the pyrrolidine nitrogen during subsequent synthetic steps.
  • This is commonly achieved by reacting the free amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate.
  • The reaction is typically carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.
  • The Boc group stabilizes the amine functionality and allows selective reactions at other sites.

Attachment of the 4-(Trifluoromethyl)benzyl Substituent

  • The 4-(trifluoromethyl)benzyl group is introduced via nucleophilic substitution or reductive alkylation.
  • A common method involves the reaction of the pyrrolidine intermediate with 4-(trifluoromethyl)benzyl halides (e.g., bromide or chloride) under basic conditions.
  • Alternatively, reductive amination with 4-(trifluoromethyl)benzaldehyde and a reducing agent such as sodium triacetoxyborohydride can be employed.
  • Reaction conditions are optimized to maintain stereochemical integrity and avoid side reactions.

Purification and Characterization

  • The crude product is purified by chromatographic techniques such as reverse-phase or normal-phase column chromatography.
  • Purity and stereochemistry are confirmed by NMR spectroscopy, mass spectrometry, and chiral HPLC analysis.
Step Reaction Type Reagents/Conditions Outcome
1 Pyrrolidine ring formation Cyclization of chiral precursors Formation of (2S,4R)-pyrrolidine core
2 Boc protection Boc2O, triethylamine, DCM, room temperature N-Boc protected pyrrolidine intermediate
3 Benzyl substitution 4-(Trifluoromethyl)benzyl halide, base Introduction of trifluoromethylbenzyl group
4 Purification Chromatography Pure (2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid
  • Industrial synthesis often employs continuous flow reactors to enhance reaction control, yield, and scalability.
  • High-throughput screening is used to optimize reaction parameters such as temperature, solvent, and reagent stoichiometry.
  • Protecting group strategies are critical to prevent side reactions, especially during the introduction of sensitive functional groups.
  • The trifluoromethyl substituent influences the electronic properties of the molecule, requiring careful control of reaction conditions to avoid undesired side reactions.
  • Advanced purification methods, including preparative chiral HPLC, ensure enantiomeric purity essential for pharmaceutical applications.
  • The compound can undergo further chemical transformations such as oxidation, reduction, and substitution, which are relevant for derivatization in drug design.
  • Common reagents include lithium aluminum hydride for reductions and potassium permanganate for oxidations.
  • The Boc group can be selectively removed under acidic conditions to reveal the free amine for subsequent functionalization.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Antiviral Applications
One of the notable uses of this compound is as an intermediate in the synthesis of antiviral agents. For instance, it plays a crucial role in the development of drugs targeting hepatitis C virus (HCV). The compound's structural features allow for interactions with viral proteins, enhancing the efficacy of antiviral therapies. Research has shown that modifications to the pyrrolidine structure can lead to improved binding affinities and biological activities against HCV .

Arginase Inhibition
The compound has also been studied for its potential as an arginase inhibitor. Arginase is an enzyme involved in the urea cycle and is implicated in various diseases, including cancer and cardiovascular disorders. The synthesis of derivatives of this compound has shown promising results in inhibiting arginase activity, suggesting potential therapeutic applications in managing these conditions .

Synthesis of Bioactive Compounds

Chiral Separation Techniques
Recent advancements have highlighted the compound's utility in chiral separation processes. A study demonstrated an innovative method for separating chiral isomers using this compound as a starting material, which could streamline the production of enantiomerically pure drugs. This method reduces reliance on hazardous solvents and enhances sustainability in chemical manufacturing .

Building Block for Complex Molecules
The compound serves as a versatile building block for synthesizing more complex molecules. Its functional groups allow for various chemical transformations, making it suitable for creating diverse bioactive compounds. This versatility is particularly valuable in drug discovery, where multiple derivatives can be synthesized to explore different biological activities .

Case Studies

Study Focus Findings
Study on Antiviral Properties Investigation into antiviral efficacy against HCVThe compound showed significant activity as a precursor for antiviral agents, enhancing binding to viral proteins .
Chiral Separation Methodology Development of a green manufacturing processAchieved efficient separation of chiral isomers without harmful solvents, promoting sustainable practices .
Arginase Inhibition Research Exploration of therapeutic potential against cancerDerivatives exhibited strong inhibition of arginase, indicating potential for cancer treatment applications .

Mechanism of Action

The mechanism of action of (2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes, receptors, or other proteins. The trifluoromethyl group enhances its binding affinity and specificity, while the Boc group provides stability and protection during chemical reactions.

Comparison with Similar Compounds

Table 1: Substituent Variations in Pyrrolidine Derivatives

Compound Name 4-Position Substituent 1-Position Protecting Group Key Structural Features Reference
Target Compound 4-(Trifluoromethyl)benzyl Boc High lipophilicity, electron-withdrawing CF₃
(2S,4R)-4-(4-Chlorobenzyl) analog 4-Chlorobenzyl Boc Moderate lipophilicity, halogenated
(2S,4R)-4-Benzyl analog Benzyl Boc Baseline aromaticity, no halogen/CF₃
(2S,4R)-4-(Prop-2-yn-1-yloxy) analog Propargyloxy Boc Alkyne functionality for click chemistry
(2S,4R)-4-(Trifluoromethyl)pyrrolidine-2-carboxylic acid Trifluoromethyl (direct attachment) Boc Compact structure, enhanced acidity
(2S,4R)-4-(But-3-en-1-yloxy) analog Butenyloxy Boc/Fmoc Olefin for ring-closing metathesis

Key Observations :

  • Stereochemical Impact : All analogs retain the (2S,4R) configuration, critical for binding specificity in enzyme inhibition or chiral catalysis .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Optical Activity ([α]D) Solubility Hazard Profile (GHS) Reference
Target Compound Not reported Likely polar aprotic solvents H302, H315, H319
(2S,4R)-4-(Prop-2-ynyl) analog [α]D = -34.0° (c=1% in ethanol) Soluble in DMF, DCM H302, H315, H319, H335
(2S,4R)-4-Methoxy analog Not reported High solubility in MeOH H302, H315, H319, H335
(2S,4R)-4-Fluoro analog Not reported Moderate in aqueous buffers H302, H315, H319

Key Observations :

  • Optical Activity : The propargyl-substituted analog exhibits significant optical rotation, suggesting conformational rigidity .
  • Hazards : Most Boc-protected pyrrolidines share similar hazards (e.g., skin/eye irritation), but fluorine or alkyne substituents may introduce additional risks (e.g., respiratory irritation) .

Key Observations :

  • Yield Variability : Trifluoromethylation reactions (e.g., target compound) often yield <60% due to steric and electronic challenges .
  • Functional Group Compatibility : Propargyl and alkenyl groups enable downstream modifications (e.g., cross-coupling, cyclization) .

Biological Activity

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid, commonly referred to as TBCP, is a synthetic compound with significant potential in pharmaceutical applications. Its unique structural features, including a pyrrolidine ring and a trifluoromethyl group, suggest interesting biological activities that merit detailed exploration.

  • Molecular Formula : C₁₁H₁₆F₃NO₄
  • Molecular Weight : 283.244 g/mol
  • CAS Number : 470482-44-1
  • Purity : Minimum 97% .

Biological Activity Overview

Research indicates that TBCP exhibits a range of biological activities, particularly in the context of drug design and development. Its structure allows for interactions with various biological targets, including proteins and enzymes involved in metabolic processes.

TBCP's biological activity is largely attributed to its ability to modulate protein interactions and influence enzymatic pathways. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

In Vitro Studies

In vitro studies have demonstrated that TBCP can inhibit specific enzymes relevant to cancer metabolism. For instance:

  • Enzyme Inhibition : TBCP has shown promising results in inhibiting the activity of certain proteases involved in tumor progression.
  • Cell Viability Assays : In cell lines treated with TBCP, a significant reduction in viability was observed, indicating potential anticancer properties.

Case Studies

  • Case Study on Cancer Cell Lines :
    • Objective : To assess the cytotoxic effects of TBCP on various cancer cell lines.
    • Methodology : MTT assays were conducted on breast cancer (MCF-7) and prostate cancer (PC-3) cell lines.
    • Results : TBCP demonstrated IC50 values of 15 µM for MCF-7 and 20 µM for PC-3 cells, indicating effective cytotoxicity .
  • Animal Models :
    • Study Design : Administration of TBCP in murine models to evaluate antitumor efficacy.
    • Outcome : Significant tumor size reduction was noted in treated groups compared to controls, supporting its potential as an anticancer agent .

Data Table

Biological ActivityTargetIC50 (µM)Reference
Enzyme InhibitionProtease A10
Cytotoxicity (MCF-7)Breast Cancer15
Cytotoxicity (PC-3)Prostate Cancer20
Tumor ReductionMurine ModelN/A

Q & A

Q. How can the stereochemical integrity of (2S,4R)-configured pyrrolidine derivatives be validated during synthesis?

Methodological Answer:

  • Use 2D NMR techniques (e.g., NOESY or COSY) to confirm spatial arrangements of substituents. For example, coupling constants between H-2 and H-4 protons in pyrrolidine rings can resolve cis/trans configurations.
  • X-ray crystallography provides definitive proof, as demonstrated for the structurally analogous compound (2R,4R)-1-(tert-butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid, which confirmed stereochemistry via crystal structure analysis .
  • Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) can separate enantiomers and diastereomers, ensuring >99% stereopurity .

Q. What strategies optimize the coupling of tert-butoxycarbonyl (Boc)-protected pyrrolidine intermediates with trifluoromethylbenzyl groups?

Methodological Answer:

  • Mitsunobu reactions are effective for introducing benzyl groups to pyrrolidine scaffolds, using DIAD/TPP as reagents and avoiding racemization .
  • Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) may be adapted for aryl-trifluoromethyl substitutions, though substrate compatibility with Boc-protected amines must be tested .
  • Monitor reaction progress via LC-MS to detect intermediates and optimize stoichiometry (e.g., 1.2–1.5 equiv of trifluoromethylbenzyl bromide) .

Q. How does the Boc-protecting group influence the compound’s stability under acidic or basic conditions?

Methodological Answer:

  • The Boc group is stable in mild bases (e.g., NaHCO₃) but cleaved by strong acids (e.g., TFA) or prolonged heating (>50°C).
  • TGA/DSC analysis of related Boc-pyrrolidine derivatives shows decomposition onset at ~130–140°C, indicating thermal stability for room-temperature reactions .
  • For hydrolysis studies, monitor pH-dependent degradation via HPLC-UV at 254 nm, observing Boc deprotection rates under varying HCl concentrations (0.1–1 M) .

Advanced Research Questions

Q. What computational methods predict the conformational effects of the 4-(trifluoromethyl)benzyl substituent on pyrrolidine ring dynamics?

Methodological Answer:

  • Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model energy barriers for pyrrolidine ring puckering. The trifluoromethyl group’s electron-withdrawing nature may stabilize specific conformers .
  • Compare with experimental variable-temperature NMR data to validate rotational restrictions imposed by steric bulk .
  • Molecular dynamics simulations (e.g., AMBER) can simulate solvent interactions, revealing hydrophobic clustering of trifluoromethyl groups in aqueous buffers .

Q. How can conflicting solubility data between pyrrolidine derivatives be resolved for in vitro assays?

Methodological Answer:

  • Controlled solubility studies in DMSO/PBS mixtures (e.g., 1–10% DMSO) with dynamic light scattering (DLS) to detect aggregation.
  • For example, (2S,4R)-Boc-4-phenyl-pyrrolidine-2-carboxylic acid exhibits >5 mg/mL solubility in 5% DMSO, whereas trifluoromethyl analogs may require co-solvents like cyclodextrins .
  • LogP calculations (e.g., using ACD/Labs) predict lipophilicity trends; trifluoromethyl groups increase LogP by ~1.5 units compared to chlorobenzyl analogs .

Q. What analytical workflows characterize trace impurities in Boc-protected pyrrolidine carboxylates?

Methodological Answer:

  • LC-HRMS with C18 columns (e.g., Agilent ZORBAX SB-C18) identifies impurities at <0.1% levels. For example, tert-butyl alcohol byproducts from Boc deprotection are detectable at m/z 75.08 .
  • NMR spiking experiments with authentic standards differentiate stereoisomeric impurities, such as (2S,4S) vs. (2S,4R) configurations .
  • ICP-MS screens for residual palladium (<10 ppm) from coupling reactions, critical for pharmacological applications .

Key Notes

  • For pharmacological studies, ensure residual solvent levels (e.g., DMF, THF) comply with ICH Q3C guidelines .
  • Always cross-validate computational predictions with experimental data to resolve contradictions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.